molecular formula C17H13N3O B3060972 Methanone, 1H-benzimidazol-5-yl(1-methyl-1H-indol-3-yl)- CAS No. 183613-77-6

Methanone, 1H-benzimidazol-5-yl(1-methyl-1H-indol-3-yl)-

Cat. No.: B3060972
CAS No.: 183613-77-6
M. Wt: 275.3 g/mol
InChI Key: OABFHFHDZKBBBX-UHFFFAOYSA-N
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Description

IUPAC Name: (1-Methyl-1H-indol-3-yl)[(5R)-4,5,6,7-tetrahydro-1H-benzimidazol-5-yl]methanone Synonyms: Nor-YM-060; 5-[(1-Methylindole-3-yl)carbonyl]-4,5,6,7-tetrahydro-1H-benzimidazole . CAS No.: 132036-39-6 . Molecular Formula: C₁₉H₁₈N₃O; Molecular Weight: 304.37 g/mol .

This compound features a methanone bridge linking a 1-methylindol-3-yl group to a tetrahydrobenzimidazole moiety. Its synthesis typically involves coupling reactions between indole and benzimidazole precursors . Infrared spectroscopy reveals key peaks at 1743 cm⁻¹ (carbonyl stretch) and 1652 cm⁻¹ (aromatic C=C) .

Properties

IUPAC Name

3H-benzimidazol-5-yl-(1-methylindol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O/c1-20-9-13(12-4-2-3-5-16(12)20)17(21)11-6-7-14-15(8-11)19-10-18-14/h2-10H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OABFHFHDZKBBBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=O)C3=CC4=C(C=C3)N=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60442205
Record name Methanone, 1H-benzimidazol-5-yl(1-methyl-1H-indol-3-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60442205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183613-77-6
Record name Methanone, 1H-benzimidazol-5-yl(1-methyl-1H-indol-3-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60442205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methanone, 1H-benzimidazol-5-yl(1-methyl-1H-indol-3-yl)- typically involves the formation of the benzimidazole and indole rings followed by their conjugation. One common method is the condensation of o-phenylenediamine with carboxylic acids or their derivatives to form the benzimidazole ring. The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing catalysts and specific reaction conditions to increase yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the methanone moiety, converting it to an alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety can lead to the formation of indole-2,3-diones, while reduction of the methanone group can yield the corresponding alcohol.

Scientific Research Applications

Methanone, 1H-benzimidazol-5-yl(1-methyl-1H-indol-3-yl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s structural features make it a valuable tool for studying enzyme interactions and protein-ligand binding.

    Medicine: Due to its potential biological activities, it is investigated for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Methanone, 1H-benzimidazol-5-yl(1-methyl-1H-indol-3-yl)- involves its interaction with various molecular targets. The benzimidazole moiety is known to bind to DNA and proteins, potentially interfering with their function. The indole ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to the inhibition of cell proliferation, induction of apoptosis, and other biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Comparisons

Table 1: Structural and Physicochemical Properties
Compound Name / ID Core Structure Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target Compound (Nor-YM-060) Tetrahydrobenzimidazole + Indole C₁₉H₁₈N₃O 304.37 Methanone, Indole, Benzimidazole
5-(1H-Indol-3-yl)-1-methyl-3-phenyl-1,6-benzodiazocin-2(1H)-one Benzodiazocinone + Indole C₂₂H₁₈N₃O₂ 356.40 Lactam, Indole, Phenyl
(4-Fluorophenyl)(2-hydroxy-1H-benzimidazol-5-yl)methanone Benzimidazole + Fluorophenyl C₁₄H₁₀FN₂O₂ 272.25 Methanone, Fluorophenyl, Hydroxy
(1H-Benzoimidazol-5-yl)(trans-8-phenyl-benzoquinolin-4-yl)methanone Benzoquinoline + Benzimidazole C₂₆H₂₀N₃O 390.46 Methanone, Phenyl, Quinoline
(1H-Indol-3-yl)(3-(pyrazinyl-oxadiazolyl)azetidin-1-yl)methanone Azetidine + Oxadiazole + Indole C₁₈H₁₄N₆O₂ 346.34 Methanone, Oxadiazole, Pyrazinyl

Key Observations :

  • The target compound’s tetrahydrobenzimidazole group distinguishes it from fully aromatic benzimidazoles (e.g., ).
  • Benzodiazocinone derivatives (e.g., ) feature an eight-membered lactam ring, absent in Nor-YM-060.
  • Fluorophenyl-substituted analogs () exhibit higher polarity due to the electron-withdrawing fluorine atom.

Pharmacological Activity Comparisons

Key Observations :

  • Nor-YM-060’s indole-benzimidazole scaffold is shared with Ramosetron, a 5-HT₃ antagonist used for nausea .
  • Unlike SKI-O-703 (a kinase inhibitor), the target compound lacks a pyrimidine core, suggesting divergent biological targets .

Spectral Data Comparisons

  • Infrared Spectroscopy: Nor-YM-060: 1743 cm⁻¹ (C=O), 1652 cm⁻¹ (C=C) .
  • Mass Spectrometry: Nor-YM-060: [M+H]+ = 305 (theoretical) . Benzoquinoline-benzimidazole hybrid (): [M+H]+ = 408 .

Biological Activity

Methanone, 1H-benzimidazol-5-yl(1-methyl-1H-indol-3-yl)-, also referred to as 3H-benzimidazol-5-yl-(1-methylindol-3-yl)methanone, is a complex organic compound characterized by the presence of both benzimidazole and indole moieties. These structural features are associated with various biological activities, making this compound a subject of interest in pharmaceutical research.

Target of Action: Methanone targets various cellular pathways, primarily through its interaction with microtubules.

Mode of Action: Research indicates that similar compounds induce apoptosis in cancer cells through a dose-dependent mechanism. They can arrest the cell cycle at the G2/M phase and inhibit tubulin polymerization, which is crucial for mitosis.

Biochemical Pathways: The benzimidazole and indole derivatives are known to influence several biochemical pathways, including those related to cancer cell proliferation and survival.

Biological Activities

Methanone has been investigated for several biological activities:

Anticancer Activity:
A study demonstrated that compounds structurally related to Methanone exhibited significant cytotoxic effects against various cancer cell lines, including neuroblastoma and glioblastoma. The lethal concentration (LC50) values were found to be in the nanomolar range, indicating potent activity .

Table 1: Cytotoxicity Data of Related Compounds

CompoundCell LineLC50 (nM)
Compound 1U87 (Glioblastoma)200 ± 60
Compound 2BE (Neuroblastoma)18.9
Compound 3Standard Drug>3000

Antimicrobial Activity:
The compound has also shown promise as an antimicrobial agent. Similar benzimidazole derivatives have been reported to possess antibacterial and antifungal properties, suggesting that Methanone may exhibit similar effects .

Anti-inflammatory Properties:
Research indicates potential anti-inflammatory effects linked to the indole and benzimidazole structures, which could be beneficial in treating inflammatory diseases .

Case Studies

  • Cytotoxicity in Cancer Models: In vitro studies on human cancer cell lines revealed that Methanone derivatives effectively reduced cell viability and induced apoptosis. The combination of these compounds with radiation therapy significantly enhanced therapeutic efficacy compared to standard treatments .
  • Antimicrobial Screening: A series of benzimidazole derivatives were screened for antimicrobial activity, showing that certain modifications led to increased potency against specific bacterial strains .

Preparation Methods

The synthesis of Methanone typically involves:

  • Formation of Benzimidazole: Condensation of o-phenylenediamine with carboxylic acids.
  • Indole Synthesis: Fischer indole synthesis using phenylhydrazine with ketones or aldehydes under acidic conditions.

Industrial production may utilize optimized synthetic routes involving catalysts and continuous flow reactors to enhance yield and purity.

Comparison with Similar Compounds

Methanone's unique dual structure provides it with distinct advantages over other benzimidazole or indole derivatives. For instance:

Compound TypeExampleBiological Activity
BenzimidazoleOmeprazoleAntacid
IndoleIndomethacinAnti-inflammatory
MethanoneThis compoundAnticancer, antimicrobial

Chemical Reactions Analysis

Oxidation Reactions

The benzimidazole and indole rings are susceptible to oxidation under specific conditions:

  • Indole Oxidation : The indole moiety can undergo oxidation at the pyrrole ring, forming hydroxylated or quinone-like derivatives. For example, treatment with KMnO₄ in acidic or neutral conditions may yield 3-oxoindole derivatives via cleavage of the aromatic system .

  • Benzimidazole Oxidation : The benzimidazole ring can be oxidized to benzimidazolone derivatives using agents like H₂O₂ or CrO₃ , which modify the nitrogen heterocycle .

Key Observations:

Reaction SiteReagent/ConditionsMajor ProductReference
Indole ringKMnO₄, H₂O, 25°C3-Oxoindole
BenzimidazoleH₂O₂, AcOH, 80°CBenzimidazolone

Reduction Reactions

The ketone group and unsaturated bonds in the structure can be reduced:

  • Ketone Reduction : Catalytic hydrogenation (e.g., Pd/C, H₂ ) reduces the methanone group to a secondary alcohol , forming (1-methylindol-3-yl)(benzimidazol-5-yl)methanol .

  • Ring Hydrogenation : Under high-pressure H₂, the tetrahydrobenzimidazole component may undergo further saturation to a hexahydro derivative .

Key Observations:

Target GroupReagent/ConditionsMajor ProductReference
MethanonePd/C, H₂, EtOH, 60°CSecondary alcohol derivative
BenzimidazoleH₂ (5 atm), Ra-Ni, EtOHHexahydrobenzimidazole analog

Electrophilic Substitution

The indole and benzimidazole rings undergo regioselective electrophilic substitution:

  • Indole C-2 Substitution : Bromination (Br₂/CH₃COOH ) or nitration (HNO₃/H₂SO₄ ) occurs preferentially at the indole C-2 position due to electron-rich π-systems .

  • Benzimidazole N-Alkylation : Alkylation agents (e.g., CH₃I ) target the benzimidazole N-1 position, forming quaternary ammonium salts .

Key Observations:

Reaction TypeReagent/ConditionsSite SelectivityReference
BrominationBr₂, CH₃COOH, 0°CIndole C-2
N-AlkylationCH₃I, K₂CO₃, DMF, 50°CBenzimidazole N-1

Coupling Reactions

The ketone group acts as a bridge for cross-coupling reactions:

  • Suzuki-Miyaura Coupling : Palladium-catalyzed coupling with aryl boronic acids modifies the benzimidazole or indole substituents .

  • Grignard Additions : Organomagnesium reagents (e.g., CH₃MgBr ) add to the ketone, forming tertiary alcohols .

Stability and Degradation

  • Acid/Base Sensitivity : The compound hydrolyzes under strong acidic (HCl, 100°C) or basic (NaOH, reflux) conditions, cleaving the ketone bond to yield 1-methylindole-3-carboxylic acid and 5-aminobenzimidazole .

  • Photodegradation : UV exposure induces ring-opening reactions, forming polycyclic byproducts .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing Methanone, 1H-benzimidazol-5-yl(1-methyl-1H-indol-3-yl)-, and how are reaction conditions optimized?

  • Methodology : The compound can be synthesized via Friedel-Crafts acylation or coupling reactions between 1-methyl-1H-indole derivatives and benzimidazole precursors. For example, analogous structures were synthesized using column chromatography (silica gel, n-pentane/ethyl acetate gradients) to isolate intermediates and final products, achieving yields >85% . Reaction conditions (e.g., solvent, catalyst, temperature) are optimized via iterative screening to minimize side products, as demonstrated in studies on pyrazole-based methanones .

Q. How is the structural integrity of this compound validated?

  • Methodology : Multimodal characterization is essential:

  • 1H/13C NMR : Assigns proton and carbon environments (e.g., indole C3-H and benzimidazole aromatic protons) .
  • HRMS : Confirms molecular weight (e.g., [M+H]+ expected for C17H14N3O) .
  • X-ray crystallography : Resolves bond angles and stereochemistry, as shown in crystal structures of related methanones .

Q. What preliminary assays are used to evaluate its biological activity?

  • Methodology :

  • Receptor binding assays : Radioligand displacement (e.g., [3H]granisetron for 5-HT3 receptor affinity) determines Kd and Bmax values .
  • Kinase inhibition profiling : FGFR selectivity is assessed using kinase panels, comparing IC50 values against off-target kinases .

Advanced Research Questions

Q. How can researchers resolve discrepancies between in vitro potency and in vivo efficacy?

  • Methodology :

  • Pharmacokinetic (PK) studies : Measure bioavailability, half-life, and tissue distribution. For example, salt forms (e.g., mesylate) improve aqueous solubility, as seen with Syk kinase inhibitors .
  • Metabolite identification : LC-MS/MS detects active/inactive metabolites that may explain reduced efficacy .
  • Dose optimization : Adjust dosing regimens in xenograft models to align with PK parameters .

Q. What experimental designs are optimal for assessing target selectivity in kinase inhibition?

  • Methodology :

  • Kinase profiling panels : Test inhibition across >100 kinases at physiological ATP concentrations. For FGFR inhibitors, selectivity for FGFR1-3 over FGFR4 and VEGFR2 is critical to avoid toxicity .
  • Crystallographic studies : 3D modeling of inhibitor-kinase binding pockets identifies structural determinants of selectivity (e.g., benzimidazole interactions with FGFR1’s hinge region) .

Q. How can synthetic byproducts or impurities be systematically identified and mitigated?

  • Methodology :

  • HPLC-MS purity analysis : Detects impurities >0.1% and guides reaction condition adjustments (e.g., nitro group reduction in pyrazole derivatives) .
  • Design of Experiments (DoE) : Statistically optimizes variables (e.g., stoichiometry, solvent polarity) to suppress side reactions .

Q. What mechanistic insights can be derived from kinetic binding studies (e.g., koff rates)?

  • Methodology :

  • Surface plasmon resonance (SPR) : Measures real-time association/dissociation rates. For 5-HT3 antagonists, slower koff correlates with prolonged receptor blockade, as shown for ramosetron vs. granisetron .
  • Molecular dynamics simulations : Predicts residence time and conformational changes during binding .

Key Considerations for Researchers

  • Structural analogs : Compare with (1-methylindol-3-yl)(tetrahydrobenzimidazolyl)methanone derivatives for SAR insights .
  • Data rigor : Replicate binding assays with orthogonal methods (e.g., SPR + radioligand) to confirm affinity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methanone, 1H-benzimidazol-5-yl(1-methyl-1H-indol-3-yl)-
Reactant of Route 2
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Methanone, 1H-benzimidazol-5-yl(1-methyl-1H-indol-3-yl)-

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